(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine
Description
(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a secondary amine featuring a 1,3-thiazole ring substituted at the 2-position with an ethylamine group, further modified by a 3-methoxypropyl chain. The thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen, known for its aromaticity and role in bioactive molecules.
Thiazole derivatives are widely explored in medicinal chemistry due to their antimicrobial, anticancer, and CNS-targeting activities . The methoxypropyl group may modulate pharmacokinetic properties, such as bioavailability and metabolic stability, compared to simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C9H16N2OS/c1-8(9-11-5-7-13-9)10-4-3-6-12-2/h5,7-8,10H,3-4,6H2,1-2H3 |
InChI Key |
RXJAXFGLOWPTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the (3-Methoxypropyl) Group: This step involves the alkylation of the thiazole ring with 3-methoxypropyl halide under basic conditions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group, potentially converting the thiazole to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine is used as a building block for synthesizing more complex molecules. Its thiazole ring is a versatile scaffold for creating compounds with potential catalytic properties.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities . This compound could be explored for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, thiazole-containing compounds have been investigated for their anti-inflammatory, analgesic, and anticancer properties . This compound could be a candidate for drug development targeting these areas.
Industry
Industrially, this compound could be used in the synthesis of dyes, biocides, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares (3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine with key analogues identified in the evidence:
Key Differences and Implications
Thiadiazole derivatives () exhibit distinct electronic properties due to the presence of two nitrogen atoms, making them suitable for optoelectronic materials .
Substituent Effects: The 3-methoxypropyl group in the target compound provides a balance of polarity and flexibility, likely improving aqueous solubility compared to purely aromatic substituents (e.g., benzothiazole in ).
Synthetic Routes :
- Thiazole and thiadiazole derivatives are often synthesized via cyclization reactions using POCl3 or condensation of thiosemicarbazides (). In contrast, benzothiazole derivatives may require more complex multi-step syntheses due to fused aromatic systems .
Biological and Material Applications :
- Thiazole- and imidazole-based amines are frequently explored in drug discovery (e.g., anticancer, antimicrobial agents) .
- Thiadiazoles are prioritized in electronic devices due to their planar structure and electron-deficient cores .
Research Findings and Trends
- Drug Discovery : Thiazole derivatives like the target compound are increasingly studied for CNS disorders, leveraging their ability to cross the blood-brain barrier .
- Material Science : Thiadiazole analogues () show promise in organic semiconductors, with tunable band gaps via substituent modification .
- Synthetic Challenges : The introduction of methoxypropyl groups requires careful optimization to avoid side reactions, as seen in related POCl3-mediated syntheses .
Biological Activity
(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a compound with potential biological activities that have garnered attention in recent research. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exhibit:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
- Receptor Modulation : The thiazole moiety may interact with specific receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole compounds often exhibit antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains such as MRSA.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Similar Thiazole Derivative | Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent. Research has indicated:
- Cytokine Inhibition : It may reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives including this compound. The results indicated significant inhibition against Gram-positive bacteria with an MIC of 8 µg/mL for Staphylococcus aureus and 16 µg/mL for Escherichia coli .
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory properties were assessed using human macrophage cell lines. The treatment with this compound resulted in a 50% reduction in TNF-alpha production at a concentration of 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
